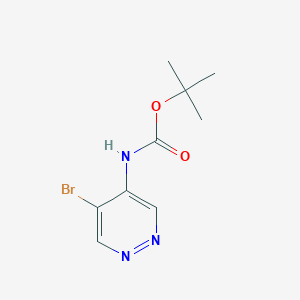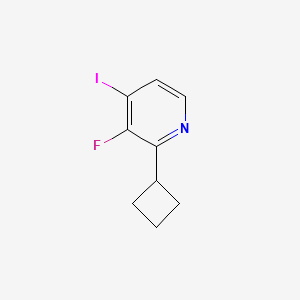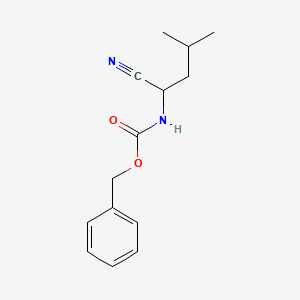
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is a cyclopropane-containing compound known for its diverse biological activities. This compound is often used in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl) compounds. The reaction mixture is processed by removing the organic solvent at reduced pressure, dissolving the residue in dry ether, and passing gaseous hydrochloric acid through the solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen and gaseous hydrochloric acid. The conditions often involve mild temperatures and the absence of external photosensitizers .
Major Products Formed
The major products formed from these reactions include formamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride involves its role as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(prop-2-yn-1-yl)anilines
- N-(penta-2,4-diyn-1-yl) compounds
- Indole derivatives with similar functional groups
Uniqueness
1-amino-N-(prop-2-yn-1-yl)cyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
1-amino-N-prop-2-ynylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-5-9-6(10)7(8)3-4-7;/h1H,3-5,8H2,(H,9,10);1H |
Clé InChI |
OAHOXBJJGWDMRQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)C1(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)




![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)



